M5 Muscarinic Acetylcholine Receptor Inhibitory Activity — Cross-Scaffold Comparison with Pyrazolyl Analog
The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold was discovered as a novel M5 mAChR inhibitor chemotype through a ligand-based virtual screening campaign. The prototype compound VU0549108 — 8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane — demonstrated an M5 IC₅₀ of 6.2 μM with selectivity over M1–4 subtypes (M1–4 IC₅₀s >10 μM) and an orthosteric site Kᵢ of 2.7 μM measured by [³H]-NMS competitive binding [1]. The target compound 8-((2-chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane shares the identical 1-oxa-4-thia-8-azaspiro[4.5]decane core but replaces the pyrazolyl sulfonyl with a 2-chlorobenzyl sulfonyl group. The steep SAR documented in the M5 campaign — where all synthesized analogs of VU0549108 lost activity — indicates that the 2-chlorobenzyl substituent will produce a distinct pharmacological fingerprint at muscarinic receptor subtypes [1].
| Evidence Dimension | M5 mAChR inhibitory activity and M1–4 subtype selectivity profile |
|---|---|
| Target Compound Data | No direct assay data available for target compound at M5 mAChR; scaffold validated by analog; differentiated by 2-chlorobenzyl substituent SAR position |
| Comparator Or Baseline | VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane): M5 IC₅₀ = 6.2 μM; M1–4 IC₅₀s >10 μM; orthosteric Kᵢ = 2.7 μM |
| Quantified Difference | Different N-8 sulfonyl substituent; steep SAR means quantitative binding/activity values cannot be extrapolated; differentiated selectivity fingerprint expected |
| Conditions | M1–M5 CHO cell functional assays (Ca²⁺ mobilization); [³H]-NMS orthosteric binding at M5; virtual screening of 98,000-compound library |
Why This Matters
The prototype scaffold has demonstrated tangible, measurable M5 subtype-selective engagement, establishing the chemotype as fit-for-purpose in CNS target screening; the differentiated 2-chlorobenzyl substituent offers a distinct SAR vector for hit expansion or selectivity optimization.
- [1] Geanes, A. R.; Cho, H. P.; Nance, K. D.; McGowan, K. M.; Conn, P. J.; Jones, C. K.; Meiler, J.; Lindsley, C. W. Ligand-Based Virtual Screen for the Discovery of Novel M5 Inhibitor Chemotypes. Bioorg. Med. Chem. Lett. 2016, 26 (18), 4487–4491. View Source
